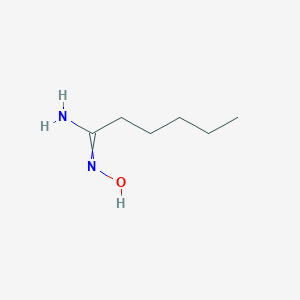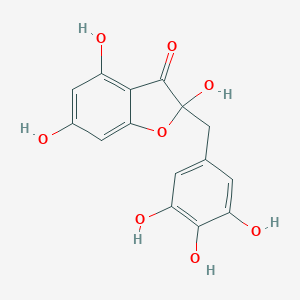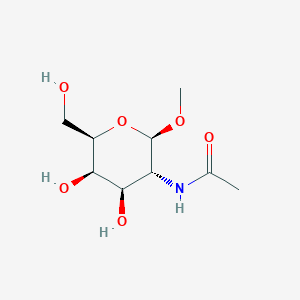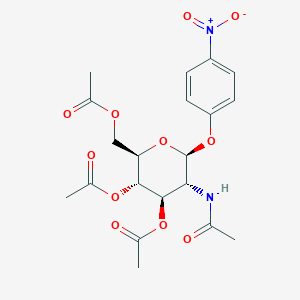
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves several key reactions, starting from protected glucose or glucopyranoside derivatives. A common approach includes the reaction of acetamido sugar derivatives with p-nitrophenol under catalytic conditions to form the glycosidic bond, followed by various protective group manipulations to achieve the desired acetyl and acetamido functionalities. For example, the synthesis can proceed through the saponification and O-deacetylation of intermediate products to achieve the final compound, with structural confirmation provided by NMR spectral data (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
The molecular structure of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside has been elucidated through various spectroscopic methods, including 1H and 13C NMR spectroscopy. These analyses help confirm the glycosidic linkage, the position of the nitrophenyl group, and the acetyl and acetamido substituents on the sugar ring. Crystallographic studies further provide insights into the compound's stereochemistry and conformation in the solid state (Abboud, Toporek, & Horenstein, 1997).
Aplicaciones Científicas De Investigación
Application 1: Preparation of p-Nitrophenyl-α-D-glycosaminides
- Summary of the Application: This compound is used in the synthesis of p-nitrophenyl-2-acetamido-3,4,6-tri-O-acetyl-2-desoxy- β -D-glucopyranoside and p-nitrophenyl-2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-desoxy- β -D-glucopyranosyl)-3, 6-di-O-acetyl-2-desoxy- β -D-glucopyranoside .
- Methods of Application: The synthesis involves the treatment of the corresponding mono- and disaccharide chlorides with potassium or sodium p-nitrophenoxide in dimethylformamide .
- Results or Outcomes: The starting acetylated glycosoaminyl chlorides were obtained in high yield by the action of dry HCl in acetyl chloride on N-acetyl-D-glucosamine or on chitobiose octa-acetate .
Application 2: Chemo-Enzymatic Production
- Summary of the Application: This compound is used as a substrate to detect and characterize α- N -acetylgalactosaminidase .
- Methods of Application: A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc). The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .
- Results or Outcomes: Fungal β- N -acetylhexosaminidase (Hex) from Penicillium oxalicum CCF 1959 served this purpose owing to its high chemo-and regioselectivity towards the β-anomeric N -acetylgalactosamine (GalNAc) derivative .
Application 3: Preparation of Glycoconjugates
- Summary of the Application: This compound is used in the preparation of glycoconjugates, which are of current interest for the investigation of multivalent carbohydrate-protein interactions .
- Methods of Application: Glycosyl p-nitrophenyl carbonates, such as this compound, are suitable precursors for bioconjugation of carbohydrates because they undergo fast reaction with amines producing glycosyl carbamates with retention of configuration at the anomeric center in virtually theoretical yields .
- Results or Outcomes: Glycosyl carbamates find application as prodrugs .
Application 4: Rapid Colorimetric Assay of N-Acetyl-β-glucosaminidase
- Summary of the Application: This compound is a useful substrate for the rapid colorimetric assay of N-Acetyl-β-glucosaminidase .
- Methods of Application: The compound is used in a colorimetric assay, which involves the measurement of color change after a chemical reaction .
- Results or Outcomes: The assay provides a quick and efficient method for the detection and quantification of N-Acetyl-β-glucosaminidase .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGAARHTLJIRK-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



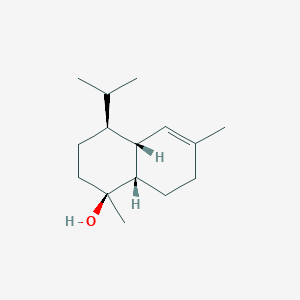
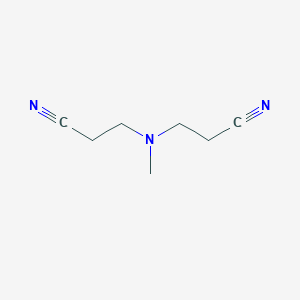
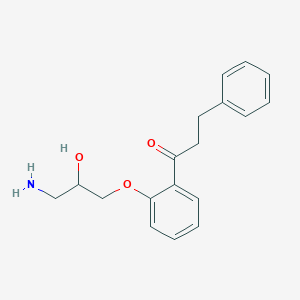
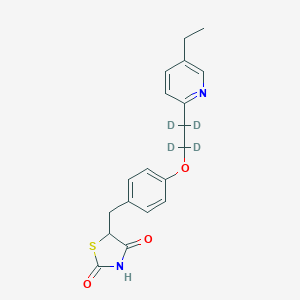
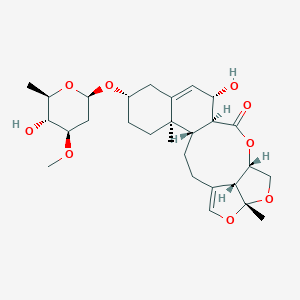
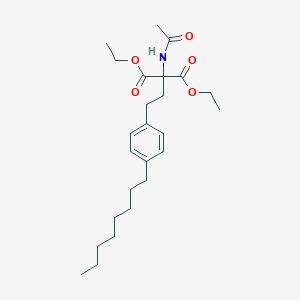
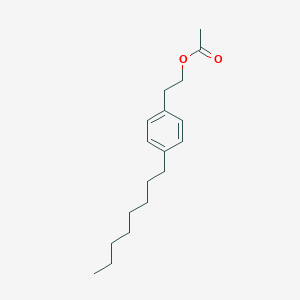

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

